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Compound of Interest

Compound Name: H-Phg-OH

Cat. No.: B7770783

Introduction

L-Phenylglycine is a non-proteinogenic amino acid that serves as a crucial chiral building block
in the synthesis of various pharmaceuticals, including antibiotics and semisynthetic penicillins.
Its stereochemistry and purity are of paramount importance in drug development, necessitating
precise analytical characterization. This technical guide provides an in-depth overview of the
key spectroscopic data for L-Phenylglycine, including Nuclear Magnetic Resonance (NMR),
Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols and visual
representations of analytical workflows and fragmentation pathways are presented to support
researchers and scientists in the pharmaceutical and chemical industries.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of L-
Phenylglycine. Both *H and *3C NMR provide detailed information about the chemical
environment of the hydrogen and carbon atoms, respectively.

1H NMR Data

The *H NMR spectrum of L-Phenylglycine is characterized by signals corresponding to the
aromatic protons of the phenyl group, the alpha-proton, and the amine protons. The chemical
shifts are influenced by the solvent used for analysis.
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Chemical Shift (5) in D20

Proton Multiplicity
(ppm)

Aromatic (CeH5s) 73-75 Multiplet

Alpha-CH ~4.2 Singlet

Solvent dependent, often

Amine (NHz
(NF:) exchanges with D20

Solvent dependent, often

Carboxylic Acid (COOH) )
exchanges with D20

Note: In a non-deuterated solvent, the NH2 and COOH protons would appear as broad singlets.

13C NMR Data

The 3C NMR spectrum provides information on the carbon skeleton of L-Phenylglycine.

Carbon Chemical Shift (8) in D20 (ppm)
Carboxylic Acid (C=0) ~175

Aromatic (quaternary C) ~138

Aromatic (CH) ~128-130

Alpha-CH ~60

Experimental Protocol for NMR Spectroscopy

1.3.1. Sample Preparation:

» Dissolve approximately 5-10 mg of L-Phenylglycine in 0.5-0.7 mL of a suitable deuterated
solvent (e.g., Deuterium Oxide - D20, or Deuterated Dimethyl Sulfoxide - DMSO-ds).

e Transfer the solution to a 5 mm NMR tube.

1.3.2. Instrumentation and Data Acquisition:
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o Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for

better resolution.
e 'H NMR Acquisition:
o Acquire a one-dimensional *H NMR spectrum.

o Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds,
and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

o Solvent suppression techniques may be required if residual solvent signals interfere with

the analyte signals.
e 13C NMR Acquisition:
o Acquire a one-dimensional 33C NMR spectrum with proton decoupling.

o Alarger number of scans is typically required for 3C NMR due to the lower natural

abundance of the 13C isotope.
» Data Processing:
o Apply Fourier transformation to the acquired free induction decay (FID).
o Phase the spectrum and perform baseline correction.

o Calibrate the chemical shift scale using the residual solvent peak or an internal standard
(e.g., Tetramethylsilane - TMS, although not soluble in D20; 3-(Trimethylsilyl)propionic-
2,2,3,3-d4 acid sodium salt - DSS is a common reference for aqueous samples).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in L-Phenylglycine based on
the absorption of infrared radiation at specific frequencies corresponding to molecular

vibrations.

IR Data
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The IR spectrum of L-Phenylglycine shows characteristic absorption bands for the amine,
carboxylic acid, and aromatic functional groups.

Approximate Wavenumber

Vibrational Mode Intensity
(cm~)
N-H stretch (amine) 3400-3000 Medium, Broad
O-H stretch (carboxylic acid) 3300-2500 Broad
C-H stretch (aromatic) 3100-3000 Medium
C=0 stretch (carboxylic acid) ~1700 Strong
N-H bend (amine) ~1600 Medium
C=C stretch (aromatic) ~1600, ~1490, ~1450 Medium to Weak
C-O stretch (carboxylic acid) ~1300-1200 Medium

C-H out-of-plane bend
] ~750, ~700 Strong
(aromatic)

Experimental Protocol for IR Spectroscopy (KBr Pellet
Method)

2.2.1. Sample Preparation:

e Grind a small amount (1-2 mg) of L-Phenylglycine with approximately 100-200 mg of dry
potassium bromide (KBr) powder using an agate mortar and pestle. The mixture should be a
fine, homogeneous powder.

e Place a small amount of the mixture into a pellet press die.

o Apply pressure (typically several tons) using a hydraulic press to form a thin, transparent KBr
pellet.

2.2.2. Data Acquisition:

» Place the KBr pellet in the sample holder of an FTIR spectrometer.
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» Record a background spectrum of the empty sample compartment.
e Acquire the sample spectrum over the desired range (e.g., 4000-400 cm™1).
o The final spectrum is typically presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of L-Phenylglycine, which aids in its identification and structural confirmation.

MS Data (Electron lonization - El)

The mass spectrum of L-Phenylglycine obtained by electron ionization will show the molecular
ion peak and several characteristic fragment ions.

m/z Relative Intensity Proposed Fragment
151 Moderate [M]* (Molecular lon)
106 High [M - COOH]*

77 Moderate [CeHs]*

51 Moderate [CaHs]*

Experimental Protocol for Mass Spectrometry

3.2.1. Sample Introduction:

o For a solid sample like L-Phenylglycine, a direct insertion probe can be used for introduction
into the ion source.

» Alternatively, the sample can be dissolved in a suitable solvent and introduced via a liquid
chromatography system (LC-MS).

3.2.2. lonization:
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» Electron lonization (El): The sample is bombarded with a high-energy electron beam, leading
to ionization and fragmentation.

» Electrospray lonization (ESI): This is a softer ionization technique often used in LC-MS,
which typically results in a prominent protonated molecular ion peak [M+H]* (m/z 152).

3.2.3. Mass Analysis:

e The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g.,
quadrupole, time-of-flight).

3.2.4. Detection:

e The separated ions are detected, and a mass spectrum is generated, plotting ion intensity

versus m/z.

Visualizations
Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound like L-Phenylglycine.

Sample Preparation Spectroscopic Measurement Data Processing & Analysis

| Direct Insertion or
| LC Introduction - Mass Spectrometer »| Mass Spectrum

—>| KBr Pellet Preparation }—>| FTIR Spectrometer [————»| IR Spectrum Structural Elucidation

> Dissolution in —>| NMR Spectrometer }—>| H & 3C NMR Spectra
Deuterated Solvent

L-Phenylglycine Sample
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Caption: General workflow for spectroscopic analysis of L-Phenylglycine.

L-Phenylglycine Fragmentation in Mass Spectrometry

(EI)

The following diagram illustrates a plausible fragmentation pathway for L-Phenylglycine under
electron ionization conditions.

L-Phenylglycine
[M]*
m/z = 151

- COOH

Loss of COOH

[M - COOH]J*
m/z = 106

- CHNH2

Phenyl Cation
[CeHs]™
m/z =77

- C2H2
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Caption: Proposed fragmentation pathway of L-Phenylglycine in EI-MS.
Conclusion

The spectroscopic data presented in this guide, including NMR, IR, and MS, provide a
comprehensive analytical profile of L-Phenylglycine. The detailed experimental protocols and
visual workflows offer practical guidance for researchers involved in the synthesis, quality
control, and development of pharmaceuticals containing this important chiral molecule.
Accurate interpretation of these spectra is essential for confirming the identity, purity, and
structure of L-Phenylglycine.

« To cite this document: BenchChem. [Spectroscopic Profile of L-Phenylglycine: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b7770783#spectroscopic-data-of-lI-phenylglycine-nmr-
ir-msj

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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